molecular formula C26H23F2N3OS B2855450 N-(3-FLUORO-4-METHYLPHENYL)-2-{[4-(4-FLUOROPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE CAS No. 1358616-12-2

N-(3-FLUORO-4-METHYLPHENYL)-2-{[4-(4-FLUOROPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B2855450
CAS No.: 1358616-12-2
M. Wt: 463.55
InChI Key: MBHWCUGYISGRQH-UHFFFAOYSA-N
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Description

N-(3-FLUORO-4-METHYLPHENYL)-2-{[4-(4-FLUOROPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes fluorinated phenyl groups and a benzo[b][1,4]diazepine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-2-{[4-(4-FLUOROPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE typically involves multiple steps:

    Formation of the Benzo[b][1,4]diazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[b][1,4]diazepine ring.

    Introduction of Fluorinated Phenyl Groups: Fluorinated phenyl groups are introduced through nucleophilic aromatic substitution reactions, often using fluorinated anilines and appropriate electrophiles.

    Thioether Formation: The thioether linkage is formed by reacting the benzo[b][1,4]diazepine derivative with a thiol compound under suitable conditions, such as the presence of a base or a catalyst.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-FLUORO-4-METHYLPHENYL)-2-{[4-(4-FLUOROPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Mechanism of Action

The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-2-{[4-(4-FLUOROPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its observed pharmacological effects. The pathways involved may include the enhancement of GABAergic transmission and inhibition of excitatory neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic and anticonvulsant effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

N-(3-FLUORO-4-METHYLPHENYL)-2-{[4-(4-FLUOROPHENYL)-7,8-DIMETHYL-3H-1,5-BENZODIAZEPIN-2-YL]SULFANYL}ACETAMIDE is unique due to its specific fluorinated phenyl groups and thioether linkage, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. These structural features can influence its binding affinity, metabolic stability, and overall efficacy in various applications.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[2-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3OS/c1-15-4-9-20(12-21(15)28)29-25(32)14-33-26-13-22(18-5-7-19(27)8-6-18)30-23-10-16(2)17(3)11-24(23)31-26/h4-12H,13-14H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHWCUGYISGRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C(=C3)C)C)N=C(C2)C4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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